molecular formula C27H27NO3 B3976422 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B3976422
M. Wt: 413.5 g/mol
InChI Key: WJMKSGXNOCQSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as MI-1, is a synthetic compound that belongs to the indole family of molecules. It has gained attention in the scientific community due to its potential applications in cancer research. MI-1 has been shown to inhibit the activity of a protein called MALT1, which is involved in the growth and survival of cancer cells.

Mechanism of Action

3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one inhibits the activity of MALT1 by binding to a specific site on the protein. This binding prevents MALT1 from cleaving its substrates, which are proteins that are involved in cell survival and proliferation. Inhibition of MALT1 activity leads to the activation of a cellular pathway called apoptosis, which is a process of programmed cell death. Apoptosis is a natural mechanism that eliminates damaged or abnormal cells from the body, and its induction in cancer cells is a desirable outcome for cancer therapy.
Biochemical and Physiological Effects:
3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis in cancer cells in vitro and in vivo. In addition, it has been shown to sensitize cancer cells to other cancer treatments, such as chemotherapy and radiation therapy. 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is its specificity for MALT1. This specificity reduces the risk of off-target effects, which are unwanted effects on other proteins or cellular pathways. Another advantage is its potential to sensitize cancer cells to other cancer treatments, which may enhance the efficacy of these treatments. However, one limitation of 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. This limitation can be overcome by using appropriate solvents and formulations.

Future Directions

Of research may include:
1. Optimization of the synthesis method to improve yield and purity.
2. Evaluation of the pharmacokinetics and toxicity of 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in animal models.
3. Evaluation of the efficacy of 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in combination with other cancer treatments.
4. Identification of biomarkers that predict the response to 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one.
5. Development of 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one analogs with improved solubility and pharmacokinetics.
Conclusion:
3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. It inhibits the activity of MALT1, a protein that is involved in the growth and survival of cancer cells, and induces apoptosis in cancer cells. 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a cancer therapy. 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one may also have applications in the treatment of inflammatory diseases.

Scientific Research Applications

3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of MALT1, a protein that is involved in the growth and survival of cancer cells. MALT1 is overexpressed in many types of cancer, including lymphoma, leukemia, and solid tumors. Inhibition of MALT1 activity has been shown to induce cell death in cancer cells and to sensitize them to other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(2-phenylethyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO3/c1-18-15-19(2)25(20(3)16-18)24(29)17-27(31)22-11-7-8-12-23(22)28(26(27)30)14-13-21-9-5-4-6-10-21/h4-12,15-16,31H,13-14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMKSGXNOCQSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCC4=CC=CC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
Reactant of Route 5
3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.